molecular formula C18H15BrCl2O4 B8048653 (cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate

(cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate

Cat. No.: B8048653
M. Wt: 446.1 g/mol
InChI Key: OXUPOIXSQGXRGF-KDOFPFPSSA-N
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Description

(cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate (CAS: 61397-56-6) is a brominated dioxolane derivative with the molecular formula C₁₈H₁₅BrCl₂O₄ and a molecular weight of 446.12 g/mol. It is a white crystalline solid with a melting point of 116–117°C and a predicted boiling point of 517°C. The compound exhibits low water solubility (12 μg/L at 20°C) but is slightly soluble in chloroform and methanol .

Properties

IUPAC Name

[(2R,4S)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPOIXSQGXRGF-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@](O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61397-57-7, 61397-56-6
Record name 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, 4-benzoate, (2R,4S)-rel-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
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Record name cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate typically involves multiple steps:

    Formation of the Dioxolane Ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Benzoate Group: The final step involves esterification, where the benzoate group is attached to the dioxolane ring through a condensation reaction with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoate and dichlorophenyl groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

(cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Role in Synthesis/Pharma Solubility/Stability
Itraconazole (ITR) Replaces bromomethyl with 1H-1,2,4-triazol-1-ylmethyl ; adds piperazine-phenyl chain Antifungal API (end product) Slightly soluble in water; stable in tight containers
(±)-Cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-((5-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (Compound 30) Imidazole substituent with trifluoromethylphenyl group Antifungal derivative (research use) Synthesized via Pd catalysis; higher lipophilicity
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate Methanesulfonate (tosylate) leaving group Intermediate for nucleophilic substitution Reactivity higher than bromo analogue

Functional Group Reactivity

  • Bromomethyl Group : Acts as a leaving group in SN2 reactions, facilitating substitution with nitrogen-containing heterocycles (e.g., triazole in Itraconazole synthesis) .
  • Triazole/Imidazole Groups: Enhance target binding (e.g., fungal lanosterol 14α-demethylase inhibition) in APIs like Itraconazole .

Physicochemical Properties

Property Brominated Precursor Itraconazole Compound 30
Melting Point 116–117°C Not reported Not reported
Water Solubility 12 μg/L Slightly soluble Low (predicted)
Storage Conditions -20°C (inert) Room temperature Not specified

Key Research Findings

Reactivity Comparison : The brominated precursor’s bromomethyl group exhibits higher electrophilicity than the tosylate derivatives, enabling faster substitution reactions in antifungal synthesis .

Biological Activity : Introduction of triazole/imidazole groups (as in Itraconazole) correlates with enhanced antifungal efficacy by inhibiting cytochrome P450 enzymes in fungi .

Synthetic Efficiency : Pd-catalyzed methods (e.g., Compound 30) offer regioselectivity but require stringent purification, whereas brominated precursor reactions are simpler but yield intermediates .

Biological Activity

(cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate is a synthetic compound with potential biological activities that have garnered attention in pharmaceutical and toxicological research. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C18H15BrCl2O4
  • Molecular Weight : 446.12 g/mol
  • CAS Number : 61397-56-6
  • Melting Point : 116-117 °C
  • Density : 1.512 g/cm³
  • Boiling Point : 517 °C at 760 mmHg

The compound features a dioxolane ring and a benzoate moiety, which are significant for its potential interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of bromine and dichlorophenyl groups may enhance the compound's efficacy against various pathogens. For example, studies have shown that dioxolane derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes.

Inhibition of Type III Secretion System

A dissertation highlighted the development of screening assays for inhibitors of the Type III secretion system (T3SS), which is crucial for the pathogenicity of many bacteria. Compounds structurally related to this compound were tested and showed varying degrees of inhibition against T3SS-mediated activities in pathogenic strains like Salmonella and Shigella .

Case Studies

  • Antimicrobial Screening :
    A study screened several dioxolane derivatives for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may share similar properties due to its structural characteristics .
  • Toxicological Assessments :
    Toxicological evaluations have been conducted to assess the safety profile of related compounds. These studies typically focus on cytotoxicity assays in various cell lines, revealing that while some derivatives may exhibit antimicrobial activity, they also possess cytotoxic effects at higher concentrations .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialPotential activity against bacteria and fungi
Inhibition of T3SSSignificant inhibition in pathogenic bacteria
CytotoxicityVaries with concentration; requires caution

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